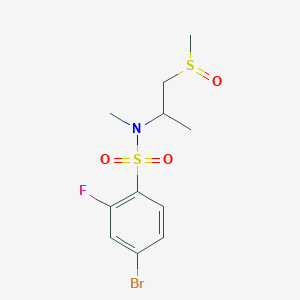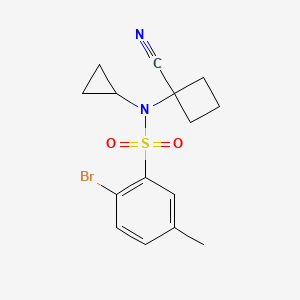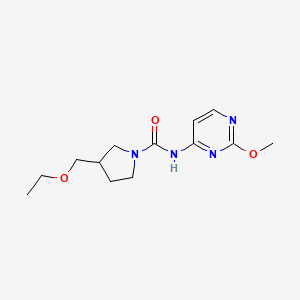![molecular formula C21H24N4O B6971402 [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B6971402.png)
[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or amide bond formation.
Coupling with the Pyridine Ring: The final step involves coupling the piperidine-benzimidazole intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions may target the pyridine ring or the carbonyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce piperidine alcohols or pyridine dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes, receptors, and ion channels make it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile chemical properties enable its application in various formulations and products.
Wirkmechanismus
The mechanism of action of [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: Interaction with ion channels, affecting ion flow and cellular excitability.
These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone
- [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(5-methylpyridin-3-yl)methanone
- [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-ethylpyridin-3-yl)methanone
Uniqueness
The uniqueness of [3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzimidazole ring and the methyl group on the pyridine ring can affect its binding affinity and selectivity towards various molecular targets, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
[3-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-3-20-23-18-8-4-5-9-19(18)25(20)17-7-6-12-24(14-17)21(26)16-11-10-15(2)22-13-16/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMMOFXPXXSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCCN(C3)C(=O)C4=CN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971321.png)
![3-tert-butyl-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6971328.png)
![(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B6971331.png)
![[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol](/img/structure/B6971339.png)



![N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B6971366.png)
![2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide](/img/structure/B6971382.png)
![2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B6971390.png)
![3-[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B6971396.png)
![N-tert-butyl-4-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971417.png)
![N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6971419.png)
![N-ethyl-1-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6971422.png)
